molecular formula C16H19N5 B11843567 N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine CAS No. 113181-13-8

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine

Cat. No.: B11843567
CAS No.: 113181-13-8
M. Wt: 281.36 g/mol
InChI Key: KGEGSYODTFSTBI-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes a triazole ring fused with a quinoxaline moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine typically involves the following steps:

    Formation of the Quinoxaline Ring: The synthesis begins with the formation of the quinoxaline ring.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring.

    Cyclization: The final step is the cyclization reaction to form the triazoloquinoxaline structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

113181-13-8

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-2-14-19-20-16-15(17-11-7-3-4-8-11)18-12-9-5-6-10-13(12)21(14)16/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

KGEGSYODTFSTBI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCC4

Origin of Product

United States

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